Ethyl bicyclo[3.1.0]hexane-3-carboxylate
Overview
Description
Ethyl bicyclo[3.1.0]hexane-3-carboxylate is a chemical compound with the molecular formula C9H14O2 . It contains a total of 25 atoms, including 14 Hydrogen atoms, 9 Carbon atoms, and 2 Oxygen atoms .
Synthesis Analysis
The synthesis of bicyclo[3.1.0]hexanes, including Ethyl bicyclo[3.1.0]hexane-3-carboxylate, has been achieved through a (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This process involves the use of an organic or an iridium photoredox catalyst and blue LED irradiation . Good yields were obtained for a broad range of cyclopropene and cyclopropylaniline derivatives .Molecular Structure Analysis
The molecular structure of Ethyl bicyclo[3.1.0]hexane-3-carboxylate is characterized by its molecular weight of 154.21 . The InChI key for this compound is KJGNDKYUUHJMKE-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving Ethyl bicyclo[3.1.0]hexane-3-carboxylate are characterized by the (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This reaction was highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .Physical And Chemical Properties Analysis
Ethyl bicyclo[3.1.0]hexane-3-carboxylate has a molecular weight of 154.206 . It has a density of 1.1±0.1 g/cm3 . The boiling point of this compound is 200.4±8.0 °C at 760 mmHg . The flash point is 68.7±6.0 °C .Scientific Research Applications
Novel Synthesis Techniques
- The compound has been synthesized using a retro-Diels-Alder reaction strategy, highlighting its utility as a synthetic intermediate in chemical processes (Moher, 1996).
- Another study describes the cyclopropanation of cyclopentenone using 1,1,3,3-tetramethylguanidine (TMG) as a catalyst, demonstrating a high-yield and high diastereoselectivity synthesis approach (Zhang, Moher, & Zhang, 2007).
Structural and Chemical Properties
- Research on the NMR parameters of similar compounds shows interesting cases of long-range spin-spin coupling, which is significant for understanding its chemical behavior (Briden, Smissman, & Creese, 1968).
- The structure of a related compound, 6,6-dimethyl-4-trichloromethyl-3-oxa-bicyclo[3.1.0]hexan-2-one-1-carboxylic acid ethyl ester, has been analyzed, showing the importance of interplanar angles in its molecular structure (Böcskei, Hell, Finta, Tőke, & Simon, 1998).
Potential Applications in Pharmacology
- Derivatives of this compound have been synthesized and evaluated for their antimalarial activities, highlighting its potential utility in medicinal chemistry (Ningsanont, Black, Chanphen, & Thebtaranonth, 2003).
Application in Material Science
- A study focused on novel liquid crystalline compounds containing bicyclo[3.1.0]hexane core units, indicating its potential application in developing new materials (Kozhushkov, Langer, Yufit, Howard, Schill, Demus, Miyazawa, & Meijere, 2004).
Role in Chemical Reactions
- Its use in intramolecular cyclopropanation reactions of carboxylic esters with olefins was studied, showcasing its role in producing important chemical intermediates (Kim, Sung, & Cha, 2003).
Safety And Hazards
Future Directions
The future directions for the study and use of Ethyl bicyclo[3.1.0]hexane-3-carboxylate could involve further exploration of its synthesis methods and potential applications. As of now, the convergent synthesis of bicyclo[3.1.0]hexanes via a (3 + 2) annulation process to build the five-membered ring has not been reported . Therefore, future research could focus on developing this synthesis method. Additionally, cyclopropenes, which are ideal two-carbon partners for this unprecedented approach, have emerged as key building blocks in organic synthesis . Therefore, future directions could also involve exploring new methods for their synthesis and increasing their reactivity.
properties
IUPAC Name |
ethyl bicyclo[3.1.0]hexane-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-2-11-9(10)8-4-6-3-7(6)5-8/h6-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGNDKYUUHJMKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2CC2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl bicyclo[3.1.0]hexane-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.